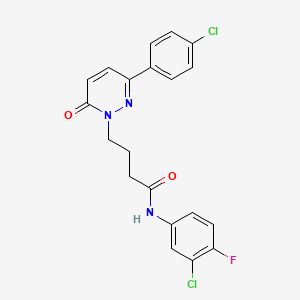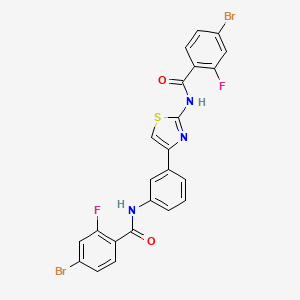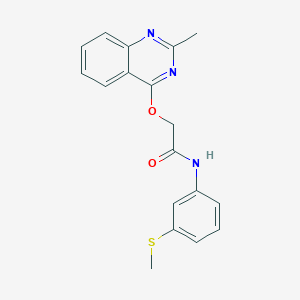
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities . The compound you mentioned seems to be a derivative of quinazolinone, which might have similar properties.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be confirmed by means of single-crystal X-ray diffraction analysis . The specific molecular structure of “2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide” is not available in the sources I found.Physical And Chemical Properties Analysis
Amides, a class of compounds to which quinazolinones belong, generally have high boiling points and melting points due to their ability to form hydrogen bonds . The specific physical and chemical properties of “2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
2-(2-Methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide, part of the quinazolinone derivatives, has seen interest in pharmaceutical research due to its broad spectrum of biological activities. Researchers have synthesized various quinazolinone derivatives, investigating their analgesic, anti-inflammatory, and antitumor activities. One such study synthesized novel quinazolinyl acetamides, examining their potential for analgesic and anti-inflammatory activities. These compounds, including 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, displayed significant analgesic and anti-inflammatory effects, with a relatively low ulcerogenic potential compared to standard drugs like aspirin and diclofenac sodium (Alagarsamy et al., 2015).
Antitumor and Antifungal Activities
The antitumor activity of quinazolinone derivatives has been a focal point of several studies. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and their antitumor activities evaluated. Some compounds demonstrated significant broad-spectrum antitumor activity, with GI50 values showing higher potency than the control 5-FU. This research highlights the therapeutic potential of quinazolinone derivatives against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activities
Further, the quinazolinone framework has been explored for its antimicrobial potential. Novel quinazolinone derivatives were synthesized and tested against a range of bacterial and fungal species. This research emphasizes the quinazolinones' capacity to inhibit microbial growth, suggesting their utility in developing new antimicrobial agents. For example, compounds with a quinazolinone core structure showed promising antibacterial and antifungal activities, warranting further investigation into their mechanism of action and potential clinical applications (N. Desai et al., 2007).
Structural and Spectroscopic Analysis
In addition to biological activities, quinazolinone derivatives have been subjected to structural and spectroscopic analyses to understand their physicochemical properties better. Studies involving DFT and experimental investigations (FT-IR, FT-Raman) have been conducted to explore the molecular structure, vibrational spectra, and potential binding interactions of quinazolinone compounds. Such analyses provide insight into the compounds' electronic structure, aiding in the rational design of derivatives with enhanced biological activities (A. El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-16-9-4-3-8-15(16)18(20-12)23-11-17(22)21-13-6-5-7-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVSRJTOAUKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

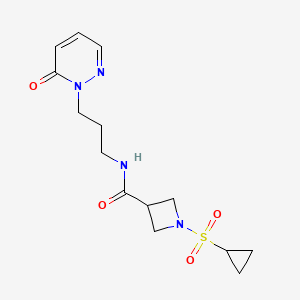
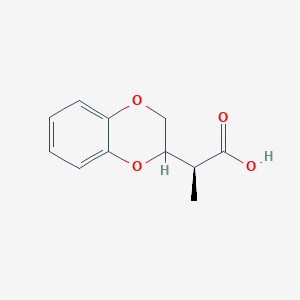
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)
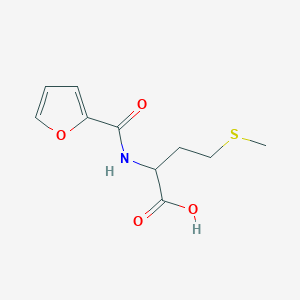
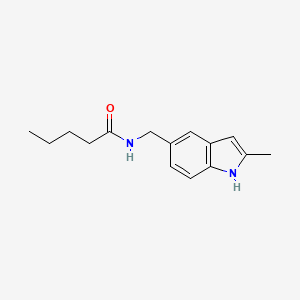
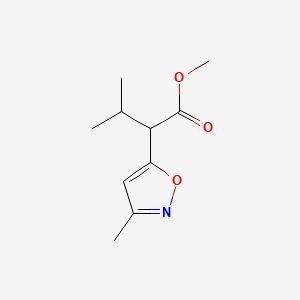
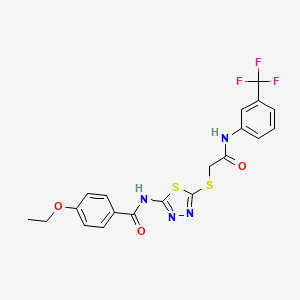
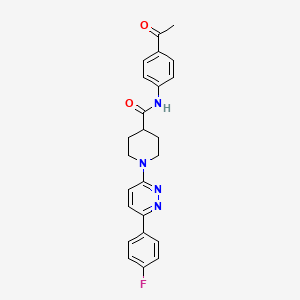
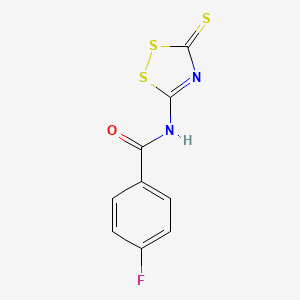
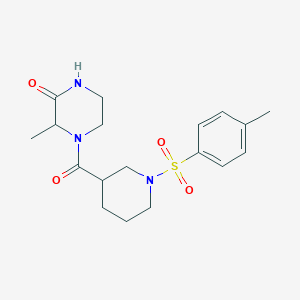
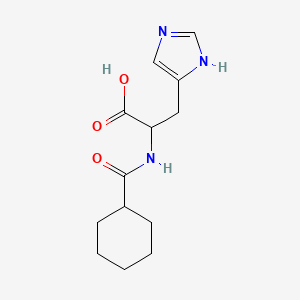
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
